![molecular formula C11H8BrFN2 B2989112 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile CAS No. 1912446-10-6](/img/structure/B2989112.png)
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile is a compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile includes a bromine atom, a fluorine atom, two methyl groups, and a carbonitrile group attached to an indole ring . The molecular weight of this compound is 267.1 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were reported as antiviral agents . Although not directly related to “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile”, this suggests potential antiviral applications for this compound.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially have applications in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile” could potentially be used in the treatment of diabetes.
Future Directions
Given the biological significance of indole derivatives, future research could focus on the synthesis and characterization of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile and its derivatives. Additionally, the exploration of their biological activities could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The compound 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile, also known as 1H-Indole-7-carbonitrile, 4-bromo-5-fluoro-2,3-dimethyl-, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets and mode of action
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets, mode of action, and biochemical pathways affected
properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-5-6(2)15-11-7(4-14)3-8(13)10(12)9(5)11/h3,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHRODTYYXRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2C#N)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.